

GNE-987: A Comparative Analysis of a Potent VHL-based BET Degrader

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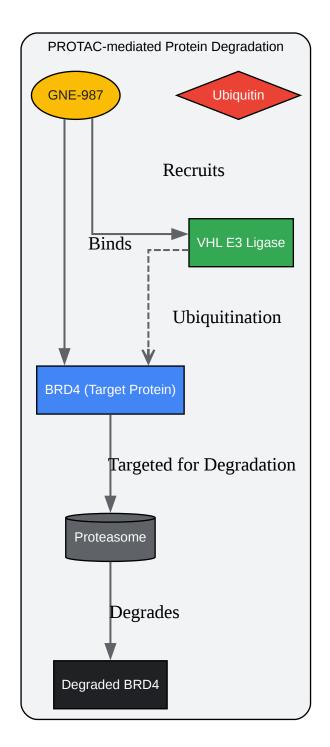
Compound of Interest		
Compound Name:	(S)-GNE-987	
Cat. No.:	B15543739	Get Quote

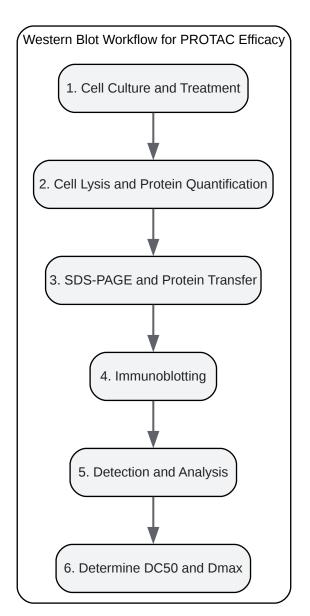
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of GNE-987, a highly potent VHL-based PROTAC, with other VHL-based BET family protein degraders, namely MZ1 and ARV-771. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals an objective overview of their relative efficacy.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

GNE-987, like other VHL-based PROTACs, is a heterobifunctional molecule designed to eliminate target proteins from the cell. It comprises three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. By simultaneously binding to both BRD4 and VHL, GNE-987 forms a ternary complex. This proximity induces the VHL E3 ligase to tag BRD4 with ubiquitin, marking it for degradation by the proteasome. This targeted degradation of BRD4, a key regulator of oncogene transcription, leads to potent anti-proliferative effects in cancer cells.







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